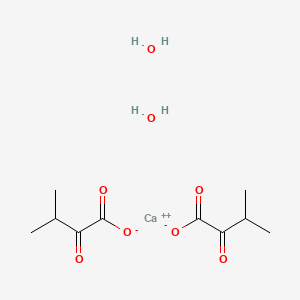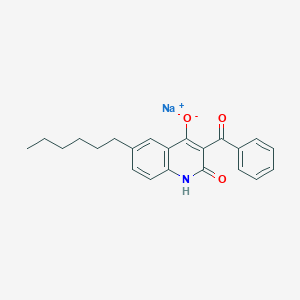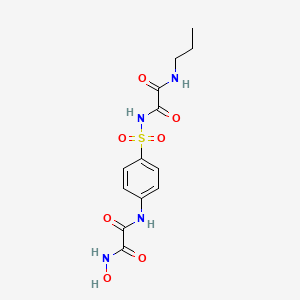
Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-propyl- is a complex organic compound with a unique structure that includes both amide and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-propyl- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as coupling with diazonium salts, to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-propyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-propyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-propyl- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s sulfonamide group can also interact with proteins and other biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Oxalamide: A simpler analog with similar amide functional groups but lacking the sulfonamide moiety.
Sulfanilamide: Contains a sulfonamide group but differs in the overall structure and functional groups.
Cyanoacetamide Derivatives: Share the cyanoacetamide core structure but vary in their substituents and functional groups.
Uniqueness
Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-propyl- is unique due to its combination of amide and sulfonamide groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
81717-47-7 |
|---|---|
Molecular Formula |
C13H16N4O7S |
Molecular Weight |
372.36 g/mol |
IUPAC Name |
N'-[4-[[2-(hydroxyamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-propyloxamide |
InChI |
InChI=1S/C13H16N4O7S/c1-2-7-14-10(18)13(21)17-25(23,24)9-5-3-8(4-6-9)15-11(19)12(20)16-22/h3-6,22H,2,7H2,1H3,(H,14,18)(H,15,19)(H,16,20)(H,17,21) |
InChI Key |
QSADJKPXFLPCLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane](/img/structure/B15188798.png)
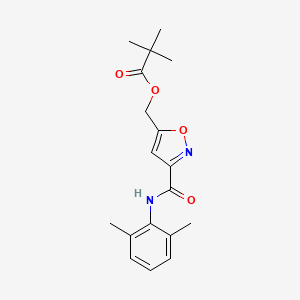
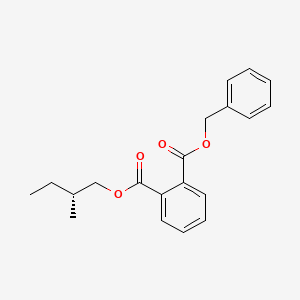
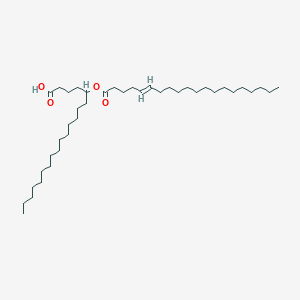
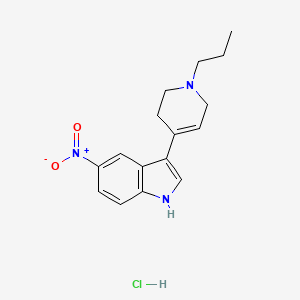
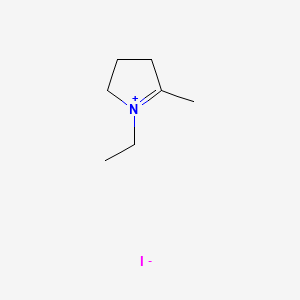
![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
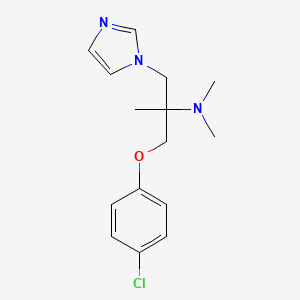
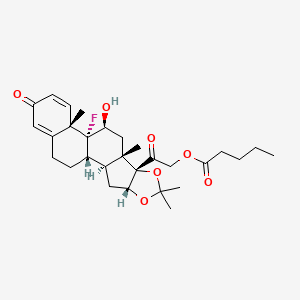
![(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15188881.png)
